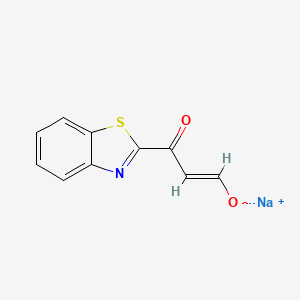
sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a benzothiazole ring, which is fused with a prop-1-en-1-olate moiety, and a sodium ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate typically involves the reaction of 2-aminobenzothiazole with an appropriate α,β-unsaturated carbonyl compound under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes cyclization to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The starting materials are fed into the reactor at a controlled rate, and the reaction mixture is continuously stirred to ensure uniformity. The product is then isolated by filtration and purified by recrystallization.
化学反応の分析
Types of Reactions
Sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
Sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its use in the synthesis of sulfur-containing compounds.
Benzothiazole-2-carboxylic acid: Utilized in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C10H6NNaO2S |
|---|---|
分子量 |
227.22 g/mol |
IUPAC名 |
sodium;(E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C10H7NO2S.Na/c12-6-5-8(13)10-11-7-3-1-2-4-9(7)14-10;/h1-6,12H;/q;+1/p-1/b6-5+; |
InChIキー |
LXENDPSWEFCYDT-IPZCTEOASA-M |
異性体SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)/C=C/[O-].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)C=C[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
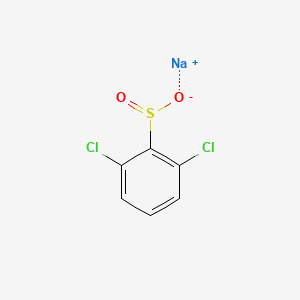
![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)

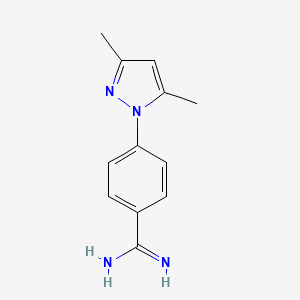
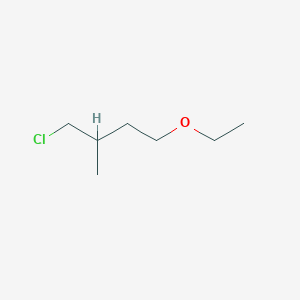
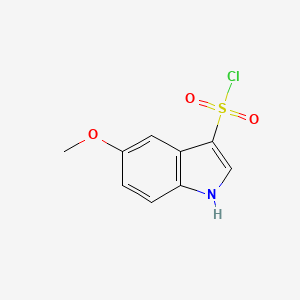
![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)

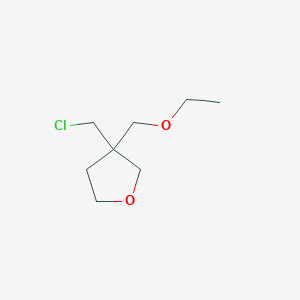

![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)

